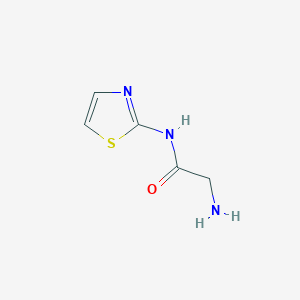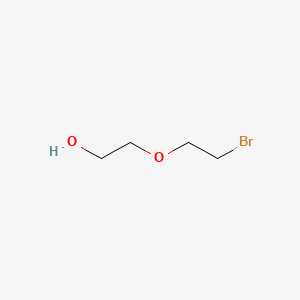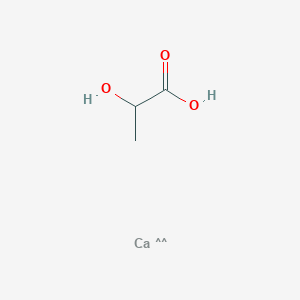
Propanoic acid, 2-hydroxy-, calcium salt (6:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-hydroxy-, calcium salt (6:1), also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a food additive and preservative. This compound is known for its ability to enhance the nutritional value of food products by providing a source of calcium, which is essential for bone health and various metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-hydroxy-, calcium salt (6:1) can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Neutralization: Lactic acid is reacted with calcium carbonate or calcium hydroxide in an aqueous solution. [ \text{2CH}_3\text{CH(OH)COOH} + \text{CaCO}_3 \rightarrow \text{(CH}_3\text{CH(OH)COO)}_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ]
Filtration: The resulting solution is filtered to remove any insoluble impurities.
Crystallization: The filtered solution is then evaporated to obtain calcium lactate crystals.
Industrial Production Methods
In industrial settings, the production of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): Lactic acid and calcium carbonate are continuously fed into a reactor, where the neutralization reaction occurs.
Filtration and Drying: The product is filtered and dried to obtain the final calcium lactate powder.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-, calcium salt (6:1) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium lactate can hydrolyze to form lactic acid and calcium ions.
Complexation: It can form complexes with other metal ions, enhancing its solubility and bioavailability.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal ions such as magnesium or zinc can be used to form complexes with calcium lactate.
Major Products Formed
Hydrolysis: Lactic acid and calcium ions.
Complexation: Metal-lactate complexes.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, calcium salt (6:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions.
Biology: Studied for its role in cellular metabolism and calcium signaling pathways.
Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiencies.
Industry: Utilized in food preservation, fortification, and as a buffering agent.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves its dissociation into lactic acid and calcium ions. The calcium ions play a crucial role in various physiological processes, including:
Bone Health: Calcium ions are essential for bone mineralization and strength.
Metabolic Functions: Calcium ions act as cofactors for various enzymes involved in metabolic pathways.
Cell Signaling: Calcium ions are involved in intracellular signaling pathways, regulating processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Calcium Gluconate: Another calcium salt used for calcium supplementation.
Calcium Carbonate: Commonly used as an antacid and calcium supplement.
Calcium Citrate: Known for its high bioavailability and use in dietary supplements.
Uniqueness
Propanoic acid, 2-hydroxy-, calcium salt (6:1) is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation.
Properties
CAS No. |
73324-20-6 |
|---|---|
Molecular Formula |
C18H36CaO18+2 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
calcium;2-hydroxypropanoic acid |
InChI |
InChI=1S/6C3H6O3.Ca/c6*1-2(4)3(5)6;/h6*2,4H,1H3,(H,5,6);/q;;;;;;+2 |
InChI Key |
ODFLPJQZKLTBIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.[Ca] |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Ca+2] |
Related CAS |
73324-20-6 5743-48-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


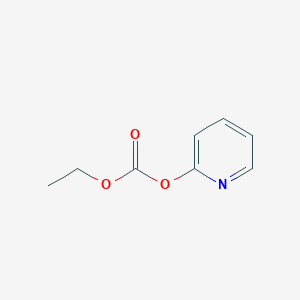
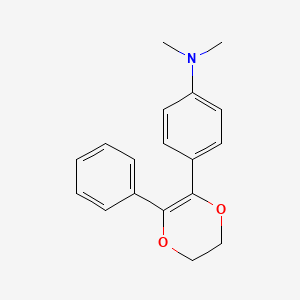
![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)
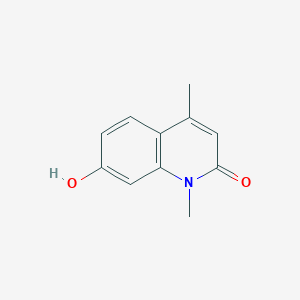
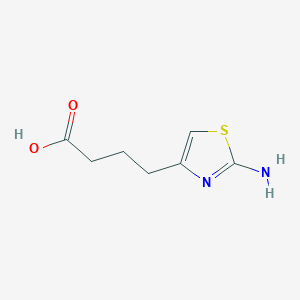
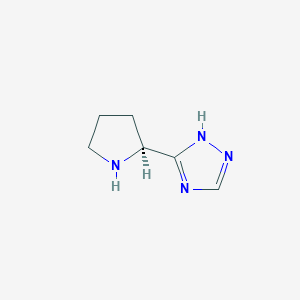
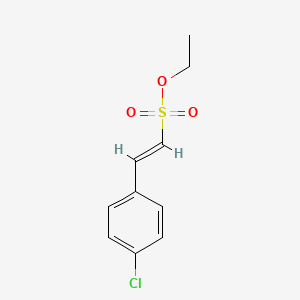
![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)
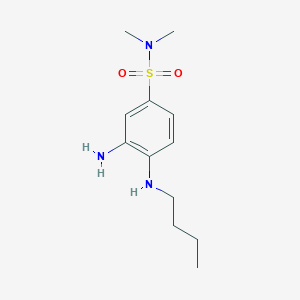
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
